Cas no 1261757-75-8 (2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile)

2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile 化学的及び物理的性質
名前と識別子
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- 2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile
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- インチ: 1S/C12H5ClF2N2/c13-12-7(5-16)4-8(6-17-12)9-2-1-3-10(14)11(9)15/h1-4,6H
- InChIKey: QEDPLXAQFXPXKQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C#N)C=C(C=N1)C1C=CC=C(C=1F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 317
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 36.7
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026002478-250mg |
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile |
1261757-75-8 | 97% | 250mg |
$652.80 | 2022-04-03 | |
Alichem | A026002478-1g |
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile |
1261757-75-8 | 97% | 1g |
$1,814.40 | 2022-04-03 | |
Alichem | A026002478-500mg |
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile |
1261757-75-8 | 97% | 500mg |
$1,029.00 | 2022-04-03 |
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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2-Chloro-5-(2,3-difluorophenyl)nicotinonitrileに関する追加情報
Introduction to 2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile (CAS No. 1261757-75-8)
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile, with the CAS number 1261757-75-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted nicotinonitrile core and a 2,3-difluorophenyl substituent. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.
The chemical structure of 2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile can be represented as C10H4ClF2N2. The presence of the chloro and difluoro substituents on the phenyl ring and the nitrile group on the pyridine ring provides a rich array of chemical reactivity and biological activity. These features have been extensively studied in recent years, leading to several important findings and potential applications.
In the realm of medicinal chemistry, 2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile has shown promise as a lead compound for the development of novel therapeutic agents. Research has focused on its potential as an inhibitor of specific enzymes and receptors, which are implicated in various diseases. For instance, studies have demonstrated that this compound can effectively inhibit the activity of certain kinases, which are key enzymes involved in signal transduction pathways and cell proliferation. This property makes it a potential candidate for the treatment of cancers and other proliferative disorders.
Beyond its enzymatic inhibition properties, 2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile has also been explored for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Recent studies have shown that this compound can modulate the expression of pro-inflammatory cytokines and reduce inflammation in vitro and in animal models. These findings suggest that it may have therapeutic potential in managing inflammatory conditions.
The pharmacokinetic properties of 2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile have also been investigated to assess its suitability as a drug candidate. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is relatively high, and it demonstrates good stability in biological systems. These characteristics are crucial for ensuring that the compound can effectively reach its target sites in the body and exert its intended therapeutic effects.
In addition to its therapeutic applications, 2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile has been used as a building block in organic synthesis. Its unique chemical structure makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. Researchers have utilized this compound to develop novel derivatives with enhanced potency and selectivity for specific targets. This versatility has further expanded its utility in both academic research and industrial settings.
The safety profile of 2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile is another important aspect that has been thoroughly evaluated. Preclinical studies have shown that it exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity, comprehensive safety assessments are necessary to ensure its safe use in humans. Ongoing research is focused on identifying any potential side effects or adverse reactions associated with long-term exposure to this compound.
In conclusion, 2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile (CAS No. 1261757-75-8) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct properties that make it a promising lead for the development of novel therapeutic agents. Continued research into its biological activities, pharmacokinetic properties, and safety profile will further elucidate its full potential and pave the way for its application in clinical settings.
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